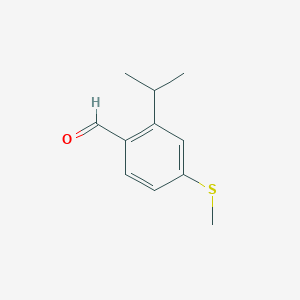

2-Isopropyl-4-(methylthio)benzaldehyde

Description

2-Isopropyl-4-(methylthio)benzaldehyde is a substituted benzaldehyde derivative featuring a methylthio (-SCH₃) group at the para position and an isopropyl (-CH(CH₃)₂) group at the ortho position on the aromatic ring. The methylthio group introduces electron-withdrawing and sulfur-containing characteristics, while the bulky isopropyl substituent affects steric interactions and solubility .

Properties

Molecular Formula |

C11H14OS |

|---|---|

Molecular Weight |

194.30 g/mol |

IUPAC Name |

4-methylsulfanyl-2-propan-2-ylbenzaldehyde |

InChI |

InChI=1S/C11H14OS/c1-8(2)11-6-10(13-3)5-4-9(11)7-12/h4-8H,1-3H3 |

InChI Key |

UQBBGXNHJQEUPL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)SC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-(methylthio)benzaldehyde can be achieved through several methods. One common approach involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . Another method involves the preparation of an SZTA catalyst, followed by the reaction of thioanisole in an autoclave under specific conditions .

Industrial Production Methods

Industrial production of 2-Isopropyl-4-(methylthio)benzaldehyde typically involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of SZTA catalysts and controlled reaction environments are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-(methylthio)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methylthio group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include halides and amines.

Major Products Formed

Oxidation: 2-Isopropyl-4-(methylthio)benzoic acid.

Reduction: 2-Isopropyl-4-(methylthio)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Isopropyl-4-(methylthio)benzaldehyde has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of sulfur-containing terpyridine ligands.

Medicine: Its derivatives are studied for potential therapeutic applications.

Industry: It is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-(methylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methylthio group can also participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

To contextualize 2-isopropyl-4-(methylthio)benzaldehyde, we compare it with three closely related compounds:

Detailed Analysis

Electronic Effects and Reactivity

- The methylthio group in 2-isopropyl-4-(methylthio)benzaldehyde is less electron-donating than methoxy (-OCH₃) groups in 5-isopropyl-2,4-dimethoxybenzaldehyde, reducing the aldehyde’s electrophilicity. This contrasts with 4-(bromomethyl)benzaldehyde, where the bromomethyl group (-CH₂Br) enables nucleophilic substitution but introduces stability challenges .

- Steric Effects : The isopropyl group in the ortho position creates significant steric hindrance, limiting access to the aldehyde functional group compared to smaller substituents (e.g., -OH or -CH₂Br) .

Biological and Ecological Roles Methylthio-substituted benzaldehydes, such as 4-hydroxy-3-(methylthio)benzaldehyde, are implicated in plant-insect interactions (e.g., pollinator attraction in Caladenia orchids) due to their volatile sulfur-containing profiles .

Synthetic Accessibility

- 5-Isopropyl-2,4-dimethoxybenzaldehyde can be synthesized with 96% yield via optimized routes, leveraging methoxy group stability . For 2-isopropyl-4-(methylthio)benzaldehyde, the introduction of the methylthio group likely requires thiomethylation reagents (e.g., dimethyl disulfide), which are more specialized than bromination or methoxylation protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.